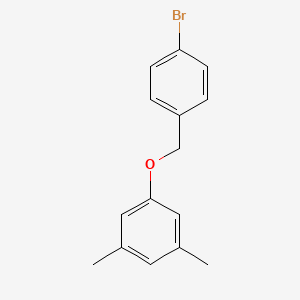

4-Bromobenzyl-(3,5-dimethylphenyl)ether

Description

Overview of Aryl Ether Chemistry in Organic Synthesis

Aryl ethers are defined by the presence of an ether linkage (R-O-R') where at least one of the 'R' groups is an aryl moiety. chemicalbook.com This structural feature imparts a unique combination of stability and reactivity. The ether bond itself is generally robust, yet the aromatic ring can be functionalized through various reactions. masterorganicchemistry.com

The synthesis of aryl ethers is a well-established field, with the Williamson ether synthesis being a cornerstone method. masterorganicchemistry.comyoutube.combyjus.com This reaction typically involves the nucleophilic substitution of a halide by an alkoxide or phenoxide ion. masterorganicchemistry.combyjus.com For the preparation of aryl ethers, this involves reacting a phenol (B47542) with an alkyl halide in the presence of a base. youtube.com The reaction proceeds via an SN2 mechanism, making primary alkyl halides the preferred substrates to avoid competing elimination reactions. masterorganicchemistry.comlibretexts.org

Other modern methods for aryl ether synthesis include palladium-catalyzed cross-coupling reactions and the use of diaryliodonium salts, which offer alternative pathways under milder conditions. researchgate.net

Importance of Brominated and Dimethylphenyl Moieties in Contemporary Chemical Design

The constituent parts of 4-Bromobenzyl-(3,5-dimethylphenyl)ether, the 4-bromobenzyl group and the 3,5-dimethylphenyl group, each contribute significantly to its chemical utility.

Brominated Compounds: The presence of a bromine atom on an aromatic ring is a key feature in synthetic and medicinal chemistry. Organobromine compounds are valuable intermediates in a multitude of organic transformations. quora.com The carbon-bromine bond can be readily converted into other functional groups through reactions such as cross-coupling (e.g., Suzuki, Heck, Sonogashira), lithiation, and Grignard reagent formation. This versatility allows for the construction of complex molecular frameworks. Furthermore, bromine substitution can influence the electronic properties and lipophilicity of a molecule, which is of particular interest in drug design.

Dimethylphenyl Moieties: The dimethylphenyl group, specifically the 3,5-disubstitution pattern, offers distinct advantages. The two methyl groups provide steric bulk, which can influence the conformation of the molecule and its interactions with biological targets or catalysts. They are also electron-donating groups, which can modulate the reactivity of the aromatic ring. In medicinal chemistry, the incorporation of dimethylphenyl groups can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. 3,5-Dimethylphenol (B42653), a precursor to this moiety, is an important intermediate in the synthesis of various industrial and pharmaceutical compounds. chemicalbook.com

Rationale for Investigating this compound as a Model System

The compound this compound serves as an excellent model system for several reasons. It combines the key features of an aryl ether with the synthetic handles of a brominated aromatic ring and the steric and electronic influence of a dimethylphenyl group.

The synthesis of this molecule, likely through the Williamson ether synthesis from 3,5-dimethylphenol and 4-bromobenzyl bromide, is a classic example of this important reaction. The reactivity of the resulting molecule can then be explored in various contexts. For instance, the bromine atom on the benzyl (B1604629) group provides a site for subsequent cross-coupling reactions, allowing for the attachment of a wide range of substituents. This makes the compound a versatile intermediate for the synthesis of a library of more complex molecules.

Furthermore, the stability of the ether linkage allows for a wide range of chemical transformations to be performed on other parts of the molecule without cleaving this bond. The distinct substitution patterns on the two aromatic rings also allow for the selective functionalization of one ring over the other.

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of this compound and its precursors.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| This compound | C₁₅H₁₅BrO | 291.19 | Aryl ether with a brominated benzyl group and a dimethylphenyl group. |

| 3,5-Dimethylphenol | C₈H₁₀O | 122.16 | Precursor phenol with two methyl groups. nih.gov |

| 4-Bromobenzyl bromide | C₇H₆Br₂ | 249.93 | Benzyl halide with a bromine atom on the aromatic ring. |

| 4-Bromobenzyl alcohol | C₇H₇BrO | 187.03 | Precursor to 4-bromobenzyl bromide. |

Data sourced from chemical databases and supplier information.

Detailed Research Findings: Synthesis and Reactivity

While specific research articles focusing solely on this compound are not abundant, its synthesis and reactivity can be confidently predicted based on well-established chemical principles.

A plausible and efficient route for the synthesis of this compound is the Williamson ether synthesis. masterorganicchemistry.comyoutube.combyjus.com This would involve the reaction of 3,5-dimethylphenol with 4-bromobenzyl bromide in the presence of a suitable base, such as potassium carbonate or sodium hydride, in an appropriate solvent like acetone (B3395972) or dimethylformamide.

The reaction proceeds as follows:

The basic catalyst deprotonates the hydroxyl group of 3,5-dimethylphenol to form the more nucleophilic 3,5-dimethylphenoxide ion.

The phenoxide ion then acts as a nucleophile, attacking the benzylic carbon of 4-bromobenzyl bromide in an SN2 reaction.

The bromide ion is displaced as the leaving group, resulting in the formation of the ether linkage and the final product, this compound.

The reactivity of the resulting molecule is largely dictated by the 4-bromobenzyl moiety. The carbon-bromine bond is susceptible to a variety of transformations. For example, it can undergo palladium-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. This allows for the introduction of diverse functional groups at the 4-position of the benzyl ring, making this compound a valuable intermediate for creating a range of structurally diverse molecules for screening in drug discovery or materials science.

Structure

3D Structure

Properties

IUPAC Name |

1-[(4-bromophenyl)methoxy]-3,5-dimethylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrO/c1-11-7-12(2)9-15(8-11)17-10-13-3-5-14(16)6-4-13/h3-9H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCOHXKHKSBQEPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCC2=CC=C(C=C2)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromobenzyl 3,5 Dimethylphenyl Ether

Precursor Synthesis Strategies for 4-Bromobenzyl Halides and 3,5-Dimethylphenols

The efficient construction of the target ether relies on the availability of its two primary precursors: a 4-bromobenzyl electrophile and a 3,5-dimethylphenoxide nucleophile. This section outlines established and reliable synthetic routes for these essential starting materials.

The synthesis of 4-bromobenzyl halides typically begins with either 4-bromotoluene (B49008) or 4-bromobenzyl alcohol. 4-Bromobenzyl alcohol itself is a versatile intermediate, often synthesized via the reduction of 4-bromobenzoic acid. chemicalbook.com For instance, reduction with borane (B79455) in an inert atmosphere can afford the alcohol in high yield (93-95%). chemicalbook.com This alcohol can then be converted to the corresponding halide.

A more direct and common route to 4-bromobenzyl bromide is the free-radical bromination of 4-bromotoluene. This reaction is typically initiated by light (e.g., a 500-watt photolamp) or a radical initiator and involves the dropwise addition of elemental bromine in a suitable solvent like carbon tetrachloride. prepchem.com The reaction proceeds until the color of the bromine is discharged, and the evolved hydrogen bromide is neutralized. Following an aqueous workup and purification by crystallization, 4-bromobenzyl bromide can be obtained in yields of approximately 65%. prepchem.com Variations of this method, such as using different initiators or purification techniques like reduced pressure distillation, have also been reported with yields around 45-76%. guidechem.comgoogle.com

The table below summarizes a typical radical bromination protocol for synthesizing 4-bromobenzyl bromide from 4-bromotoluene. prepchem.com

| Parameter | Condition |

| Starting Material | 4-Bromotoluene |

| Reagent | Elemental Bromine (Br₂) |

| Solvent | Carbon Tetrachloride (CCl₄) |

| Initiation | Photolamp (500 W) |

| Temperature | Boiling point of solvent |

| Reaction Time | 0.5 - 2 hours |

| Workup | Washes with water and sodium bicarbonate |

| Purification | Crystallization from ethanol |

| Typical Yield | 65% |

This interactive table summarizes the synthesis of 4-bromobenzyl bromide.

4-Bromobenzyl alcohol is also a key intermediate in the synthesis of various pharmaceuticals and can be used to generate other derivatives. guidechem.com For example, it can be oxidized to 4-bromobenzaldehyde (B125591) or undergo silylation reactions. chemicalbook.comorgsyn.org

3,5-Dimethylphenol (B42653), also known as 3,5-xylenol, is a crucial industrial intermediate used in the production of antioxidants, resins, and pharmaceuticals. chemicalbook.comguidechem.com Several synthetic strategies exist for its preparation.

One prominent industrial method involves the gas-phase catalytic conversion of isophorone (B1672270) (3,5,5-trimethyl-2-cyclohexen-1-one). epo.orggoogle.com This process typically occurs at high temperatures (450-600°C) over a catalyst. google.com Various catalysts have been developed to improve the selectivity and yield of this transformation, including chromium-nickel-steel alloys, which can provide yields of 65-68%, and catalysts composed of rare earth metals on an alumina (B75360) support. epo.orggoogle.com The goal is to maximize the conversion of isophorone while minimizing the formation of byproducts. chemicalbook.comepo.org

Another established route starts from m-xylene. This multi-step process can involve Friedel-Crafts acylation to produce an intermediate like 3,5-dimethyl acetophenone, followed by a Baeyer-Villiger oxidation to form a phenol (B47542) ester, which is then hydrolyzed to yield 3,5-dimethylphenol. google.com A classical laboratory preparation involves the bromination of 3,5-dimethylcyclohex-2-en-1-one, followed by treatment with potassium hydroxide (B78521) and subsequent steam distillation to isolate the final product. prepchem.com

The table below outlines two major synthetic pathways to 3,5-Dimethylphenol.

| Synthetic Pathway | Key Reagents & Conditions | Typical Yield |

| Isophorone Conversion | Isophorone, Gas Phase, 450-600°C, Cr-Ni-Steel Alloy Catalyst | 65-68% google.com |

| m-Xylene Route | 1. Acyl Halide/Anhydride, Lewis Acid (e.g., AlCl₃) 2. Peroxide (Baeyer-Villiger) 3. Hydrolysis | ~60-70% (Overall) google.com |

This interactive table compares different synthetic routes to 3,5-Dimethylphenol.

Etherification Reactions for O-Arylation and O-Alkylation

The formation of the ether linkage in 4-bromobenzyl-(3,5-dimethylphenyl)ether involves the creation of a C-O bond between the benzylic carbon of the 4-bromobenzyl group and the oxygen of the 3,5-dimethylphenol moiety. Several classical and modern etherification methods are applicable.

The Ullmann condensation is a classical copper-catalyzed cross-coupling reaction used to form C-O bonds, traditionally for synthesizing diaryl ethers. wikipedia.orgorganic-chemistry.org The reaction typically involves an aryl halide and a phenol, heated at high temperatures (often >210°C) in a polar solvent with stoichiometric amounts of copper powder or copper salts. wikipedia.org While the classic Ullmann reaction is primarily for diaryl ethers, its principles can be adapted for the synthesis of alkyl aryl ethers. acs.orgnih.gov

In the context of synthesizing this compound, this would involve the reaction of 3,5-dimethylphenol with an aryl halide, or the reaction of a phenoxide with 4-bromobenzyl bromide in the presence of a copper catalyst. Modern advancements have introduced soluble copper catalysts with ligands like diamines or diols, which allow for milder reaction conditions. wikipedia.orgacs.orgmdpi.com The mechanism involves the in-situ formation of a copper(I) alkoxide, which then reacts with the halide. wikipedia.org However, for a benzyl (B1604629) halide like 4-bromobenzyl bromide, other methods are often more efficient.

The most direct and widely used method for synthesizing ethers of this type is the Williamson ether synthesis. numberanalytics.commasterorganicchemistry.com This reaction follows a nucleophilic substitution (SN2) mechanism. masterorganicchemistry.comlibretexts.org For the synthesis of this compound, the strategy involves two steps:

Deprotonation: 3,5-Dimethylphenol is treated with a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the corresponding 3,5-dimethylphenoxide nucleophile. khanacademy.orglibretexts.org

Substitution: The resulting phenoxide attacks the electrophilic benzylic carbon of 4-bromobenzyl bromide, displacing the bromide leaving group to form the desired ether. masterorganicchemistry.com

This method works best with primary alkyl halides, like 4-bromobenzyl bromide, as secondary and tertiary halides are more prone to elimination side reactions. libretexts.org The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) to facilitate the SN2 pathway. numberanalytics.comharvard.edu An analogous procedure, the synthesis of 4-bromobenzyl methyl ether, involves reacting 4-bromobenzyl alcohol with sodium hydride to form the alkoxide, followed by the addition of methyl iodide. prepchem.com

In recent decades, transition-metal-catalyzed cross-coupling reactions have become powerful tools for C-O bond formation. numberanalytics.comrsc.org The Buchwald-Hartwig amination protocol has been successfully adapted for ether synthesis, providing a milder alternative to the Ullmann reaction for forming aryl ether bonds. organic-chemistry.orgwikipedia.org This palladium-catalyzed reaction couples alcohols or phenols with aryl halides or triflates. organic-chemistry.orgyoutube.com The use of specialized phosphine (B1218219) ligands is crucial for the catalytic cycle, which involves oxidative addition, association of the alcohol/phenoxide, deprotonation, and reductive elimination. wikipedia.org This methodology could be applied to couple 3,5-dimethylphenol with 4-bromobenzyl bromide, offering high efficiency under relatively mild conditions. google.com

Furthermore, research into novel catalytic systems continues to expand the toolkit for C-O bond formation. This includes the development of more efficient copper-based systems that operate under milder conditions and even photocatalytic methods that use light to promote the reaction. nih.goveurekaselect.com These emerging strategies offer potential future pathways for the synthesis of complex ether scaffolds like this compound with enhanced efficiency and functional group tolerance. organic-chemistry.org

Advanced Synthetic Strategies and Reaction Optimization

The synthesis of diaryl and benzyl aryl ethers, including this compound, has evolved significantly beyond classical methods. Modern organic synthesis emphasizes efficiency, selectivity, and the development of robust processes. Advanced strategies focus on novel reaction pathways, such as multi-component and chemodivergent reactions, alongside meticulous optimization of catalysts, ligands, and reaction conditions to maximize yields and minimize side products.

Multi-component Reactions and Chemodivergent Approaches for Analogous Systems

While a specific one-pot, multi-component reaction (MCR) for the direct synthesis of this compound is not extensively documented in primary literature, the principles of MCRs are highly relevant for the rapid generation of diverse libraries of analogous ether compounds. nih.gov MCRs are convergent reactions where three or more reactants combine in a single step to form a product that incorporates most of the atoms from the starting materials. nih.gov For instance, Ugi and Hantzsch MCRs are powerful tools for creating molecular complexity and could be adapted to generate precursors or analogs. nih.gov

Chemodivergent synthesis represents a sophisticated strategy for generating different products from a common set of starting materials by slightly modifying the reaction conditions. rsc.org The ability to switch chemoselectivity can be controlled by factors such as the choice of catalyst, ligand, solvent, or temperature. rsc.org For example, in a reaction involving a phenol and an activated partner, a palladium catalyst might favor C-O bond formation (etherification), while a different transition metal or catalyst system could promote C-C coupling at an alternative reactive site on the aromatic ring. This approach is instrumental in exploring chemical space around a core structure like that of this compound. Ring-opening reactions of substrates like epoxides or cyclopropanes can also be directed toward different outcomes based on catalyst control. rsc.org

Intramolecular Williamson ether synthesis can be employed to produce cyclic ethers from a single molecule containing both a hydroxyl group and a halogen. libretexts.org The efficiency of forming different ring sizes is influenced not only by ring strain but also by the "proximity effect," where the closeness of the nucleophilic and electrophilic centers in smaller ring precursors can overcome some strain, affecting the reaction pathway. libretexts.org

Catalyst Development and Ligand Effects in Ether Synthesis

The synthesis of aryl ethers, a class to which this compound belongs, is often accomplished via cross-coupling reactions, most notably the Ullmann condensation. wikipedia.org Historically, these reactions required harsh conditions, including high temperatures (often over 210 °C) and stoichiometric amounts of copper. wikipedia.org Modern advancements have led to the development of highly efficient catalytic systems that operate under milder conditions.

Catalyst development has largely focused on copper- and palladium-based systems. nih.gov For Ullmann-type reactions, soluble copper(I) salts, such as copper(I) oxide (Cu₂O) and copper(I) iodide (CuI), are often more effective than traditional copper powder. wikipedia.orgorganic-chemistry.org Palladium catalysts, while often more expensive, are also highly effective for C-O bond formation and have been improved to allow for the coupling of even electron-deficient aryl halides. nih.govorganic-chemistry.org In recent years, nano-sized metal catalysts have gained attention as their high surface-to-volume ratio can lead to rapid C-O bond formation, often under ligand-free conditions. nih.gov

The most significant breakthrough in this area has been the introduction of ligands, which coordinate to the metal center, enhance its catalytic activity, and facilitate the reaction under milder temperatures. nih.govnih.gov The choice of ligand can dramatically affect reaction yield and scope.

Key findings on ligand effects include:

N,N- and N,O-Chelating Ligands : Additives such as amino acids (e.g., N,N-dimethylglycine) and diimines have been shown to greatly accelerate Ullmann-type couplings, allowing reaction temperatures to be lowered to the 90–110 °C range. organic-chemistry.orgnih.gov

Salicylaldimine Ligands : A screening of various salicylaldimine ligands found that steric hindrance plays a crucial role, with 2-((2-isopropylphenylimino)methyl)phenol proving to be a highly effective ligand for the copper-catalyzed O-arylation of phenols with aryl halides. rhhz.net

Structural Variation : Research screening dozens of structurally diverse ligands has shown that while many classes can exhibit catalytic activity, even small changes to a ligand's structure can lead to a dramatic loss of efficacy, complicating rational design. nih.gov N-methylated amino acid-derived ligands and N,N-ligands with small bite angles were found to be particularly efficient in certain model systems. nih.gov

The table below illustrates the impact of different ligands on a model Ullmann-type diaryl ether synthesis.

Table 1: Comparison of various ligands in a model copper-catalyzed diaryl ether synthesis between phenol and iodobenzene. Data compiled from multiple studies to show representative effects. organic-chemistry.orgrhhz.net

Reaction Condition Optimization (Solvent, Temperature, Stoichiometry)

The success of synthesizing this compound, likely via a Williamson or Ullmann-type reaction, is critically dependent on the fine-tuning of reaction conditions.

Solvent: The choice of solvent is crucial as it affects the solubility of reactants and the reactivity of the nucleophile. wikipedia.org For SN2 reactions like the Williamson ether synthesis, polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are strongly preferred. wikipedia.orgnumberanalytics.com These solvents solvate the cation of the alkoxide salt, leaving the alkoxide anion more "naked" and nucleophilic, thereby increasing the reaction rate. numberanalytics.com Protic solvents (e.g., ethanol, water) or apolar solvents tend to slow the reaction rate significantly. wikipedia.orgchemistrytalk.org In Ullmann-type couplings, polar solvents like DMF, acetonitrile, and dioxane are also commonly employed. wikipedia.orgorganic-chemistry.orgrhhz.net

Table 2: Effect of Solvent and Base on Ether Synthesis Yields. Data is representative of typical outcomes in Williamson and Ullmann-type reactions. organic-chemistry.orgnumberanalytics.comresearchgate.net

Temperature: Reaction temperature must be carefully controlled to balance reaction rate against the formation of side products. For a typical Williamson ether synthesis, temperatures between 50 and 100 °C are common, with the reaction often completing in 1 to 8 hours. wikipedia.orgbyjus.com Increasing the temperature can accelerate the reaction but may also favor elimination (E2) as a competing side reaction, especially with sterically hindered substrates. wikipedia.org In one optimization study, increasing the temperature from 40 °C to 55 °C resulted in a lower yield of the desired product. researchgate.net While traditional Ullmann reactions required very high temperatures, modern ligand-assisted copper catalysis allows for diaryl ether synthesis at significantly lower temperatures, often around 90-120 °C. nih.govmdpi.com

Stoichiometry: The molar ratio of reactants is another critical parameter to optimize. In a Williamson synthesis, the alkoxide is generated by reacting an alcohol with a strong base like sodium hydride (NaH) or potassium tert-butoxide. numberanalytics.com In metal-catalyzed reactions, not only is the ratio of the aryl halide to the phenol important, but so is the loading of the catalyst and the ligand. Optimization studies often vary the stoichiometry of the reactants to maximize yield. For example, a study on a selenocyanation reaction found that using 1.5 equivalents of one reagent and 3.0 equivalents of another at 40 °C gave an 80% yield, whereas a 1:1 stoichiometry under the same conditions yielded only 43%. researchgate.net For catalyzed reactions, the ratio of the copper salt to the ligand can also be crucial; one study found the optimal ratio of Cu(I) to its salicylaldimine ligand to be 1:3. rhhz.net

Advanced Spectroscopic and Crystallographic Characterization of 4 Bromobenzyl 3,5 Dimethylphenyl Ether

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone for the definitive structural assignment of 4-Bromobenzyl-(3,5-dimethylphenyl)ether. Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional techniques, allows for the unambiguous assignment of all proton and carbon signals.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound displays distinct signals corresponding to the different proton environments within the molecule. A publication on the synthesis of a related compound provides the following ¹H NMR data for the title compound, recorded in deuterochloroform (CDCl₃).

The spectrum shows a multiplet between δ 7.42 and 7.25 ppm, which is assigned to the five protons of the unsubstituted phenyl ring of the benzyl (B1604629) group. The two protons of the methylene (B1212753) bridge (CH₂) appear as a singlet at δ 4.77 ppm. The two equivalent methyl groups on the dimethylphenyl ring resonate as a singlet at δ 2.26 ppm, integrating to six protons. Finally, the two remaining aromatic protons on the 3,5-dimethylphenyl ring are observed as a singlet at δ 1.16 ppm.

Table 1: ¹H NMR Chemical Shift Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.42-7.25 | m | 5H | Phenyl H |

| 4.77 | s | 2H | -OCH₂- |

| 2.26 | s | 6H | Ar-CH₃ |

| 1.16 | s | 2H | 3,5-dimethylphenyl H |

Data obtained from a study on the asymmetric synthesis of 2',6'-dimethyltyrosine.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation

The ¹³C NMR spectrum provides further confirmation of the molecular structure by detailing the carbon skeleton. The same scientific source reports the following ¹³C NMR data.

The carbon atoms of the 3,5-dimethylphenyl ring show signals at δ 152.4 (C-O), 133.4 (C-Br), and 116.5 ppm (aromatic CH). The carbon atoms of the benzyl group are observed at δ 137.2 (quaternary C), 128.6, 128.1, and 127.8 ppm (aromatic CH). The methylene bridge carbon gives a signal at δ 74.1 ppm, and the methyl carbons resonate at δ 16.3 ppm.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 152.4 | C-O (3,5-dimethylphenyl) |

| 137.2 | Quaternary C (benzyl) |

| 133.4 | C-Br (3,5-dimethylphenyl) |

| 131.4 | Aromatic C |

| 128.6 | Aromatic CH (benzyl) |

| 128.1 | Aromatic CH (benzyl) |

| 127.8 | Aromatic CH (benzyl) |

| 116.5 | Aromatic CH (3,5-dimethylphenyl) |

| 74.1 | -OCH₂- |

| 16.3 | Ar-CH₃ |

Data sourced from research on the synthesis of a sterically constrained amino acid.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between protons that are coupled to each other. For this molecule, cross-peaks would be expected between the aromatic protons of the benzyl group, confirming their connectivity within the same spin system. The protons on the 3,5-dimethylphenyl ring would not show COSY correlations with each other as they are chemically equivalent. sdsu.eduslideshare.netresearchgate.netyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. An HSQC spectrum would show a cross-peak between the methylene protons at δ 4.77 ppm and the carbon at δ 74.1 ppm. Similarly, the methyl protons at δ 2.26 ppm would correlate to the methyl carbons at δ 16.3 ppm. The aromatic protons would also show correlations to their respective carbon signals. sdsu.eduslideshare.netresearchgate.netyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds). Key correlations would be expected from the benzylic methylene protons (δ 4.77 ppm) to the quaternary carbon of the benzyl group (δ 137.2 ppm) and the oxygen-bearing carbon of the dimethylphenyl ring (δ 152.4 ppm). Correlations from the methyl protons to the adjacent aromatic carbons would also be anticipated. sdsu.eduslideshare.netresearchgate.netyoutube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space. A NOESY spectrum would be expected to show a correlation between the benzylic methylene protons and the ortho-protons of the benzyl ring, as well as the methyl groups on the 3,5-dimethylphenyl ring, providing information about the molecule's conformation. slideshare.netresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its constituent functional groups. While an experimental spectrum for this specific compound is not available, the expected absorption regions can be predicted based on established correlation tables. scribd.comudel.edudtic.miltu.edu.iqvscht.cznih.govnist.gov

Aromatic C-H Stretching: Bands in the region of 3100-3000 cm⁻¹ are characteristic of C-H stretching vibrations in the aromatic rings. tu.edu.iqvscht.cz

Aliphatic C-H Stretching: The C-H stretching vibrations of the methyl and methylene groups are expected to appear in the 2960-2850 cm⁻¹ range. scribd.com

Aromatic C=C Stretching: Aromatic ring C=C stretching vibrations typically give rise to several bands in the 1600-1450 cm⁻¹ region. tu.edu.iq

C-O-C Stretching: The asymmetric and symmetric stretching of the ether linkage (C-O-C) would produce strong absorptions in the 1260-1000 cm⁻¹ range. udel.edu

C-Br Stretching: The C-Br stretching vibration is expected to be observed in the far-infrared region, typically between 600 and 500 cm⁻¹.

Out-of-Plane C-H Bending: The substitution pattern on the aromatic rings can often be inferred from the strong out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region. vscht.cz

Table 3: Predicted Infrared Absorption Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic |

| 2960-2850 | C-H Stretch | -CH₂, -CH₃ |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| 1260-1000 | C-O-C Stretch | Ether |

| 900-675 | C-H Out-of-Plane Bend | Aromatic |

| 600-500 | C-Br Stretch | Bromo-aromatic |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pathways of the molecule.

Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and fragmentation. While a specific EI-MS spectrum for this compound is not documented, the expected fragmentation pattern can be predicted based on the fragmentation of similar compounds. nih.govresearchgate.netmiamioh.eduresearchgate.netnih.govnih.govorgchemboulder.comlibretexts.orgthieme-connect.deojp.gov

The molecular ion peak (M⁺) would be expected, showing the characteristic isotopic pattern for a bromine-containing compound (M⁺ and M⁺+2 peaks with approximately equal intensity). A prominent fragmentation pathway for benzyl ethers is the cleavage of the benzylic C-O bond. This would lead to the formation of a benzyl cation (C₇H₇⁺) at m/z 91, which is often the base peak. Another likely fragmentation is the loss of a bromine radical, resulting in a fragment ion at [M-Br]⁺. Further fragmentation of the aromatic rings could also be observed. A high-resolution mass spectrometry (HRMS) analysis has confirmed the molecular formula as C₁₅H₁₅BrO, with a calculated mass of 290.0306 and a found mass of 290.0304 ([M+H]⁺).

Table 4: Predicted Major Fragments in the EI-MS of this compound

| m/z | Proposed Fragment |

|---|---|

| 290/292 | [C₁₅H₁₅BrO]⁺ (Molecular Ion) |

| 211 | [M - Br]⁺ |

| 183 | [M - C₇H₇]⁺ |

| 91 | [C₇H₇]⁺ (Benzyl cation) |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique used to determine the precise molecular weight and elemental formula of a compound with a high degree of accuracy. This method measures the mass-to-charge ratio (m/z) to four or five decimal places, which allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions.

For this compound, with a chemical formula of C₁₅H₁₅BrO, the theoretical exact mass can be calculated. The presence of bromine is particularly notable, as its two stable isotopes, ⁷⁹Br and ⁸¹Br, have a nearly 1:1 natural abundance. This results in a characteristic isotopic pattern in the mass spectrum, with two peaks of almost equal intensity separated by approximately 2 Da.

While specific experimental HRMS data for this compound is not widely published, the analysis would typically involve dissolving the sample and introducing it into the mass spectrometer, often using a soft ionization technique like Electrospray Ionization (ESI). The resulting data would be presented as a calculated versus found mass, confirming the elemental formula.

Table 1: Theoretical HRMS Data for this compound

| Molecular Formula | Isotope | Theoretical Exact Mass (m/z) [M+H]⁺ |

| C₁₅H₁₅⁷⁹BrO | ⁷⁹Br | 291.0384 |

| C₁₅H₁₅⁸¹BrO | ⁸¹Br | 293.0364 |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nist.gov This method is particularly useful for analyzing compounds in complex mixtures and for confirming the molecular weight of a purified substance. In the context of characterizing this compound, LC-MS would be used to assess its purity and confirm its molecular weight.

The liquid chromatography component would separate the compound from any residual starting materials, byproducts, or impurities. The eluent from the LC column then enters the mass spectrometer, which would confirm the presence of the target compound by detecting its molecular ion peak. Given the isotopic signature of bromine, the mass spectrum would show the characteristic M and M+2 peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another hybrid analytical technique that couples the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov It is well-suited for the analysis of volatile and thermally stable compounds like this compound. The sample is vaporized and separated based on its boiling point and interactions with the stationary phase of the GC column.

Upon elution from the column, the separated components enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This high-energy ionization method often causes the molecule to fragment in a reproducible manner. The resulting fragmentation pattern is a chemical "fingerprint" that can be used to identify the compound. For an ether like the title compound, fragmentation alpha to the oxygen atom is a common pathway. nih.gov Analysis of these fragments provides valuable structural information that complements the molecular ion data.

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction (SC-XRD) for Bond Lengths, Angles, and Conformation

To perform Single Crystal X-ray Diffraction (SC-XRD), a high-quality single crystal of this compound is required. This crystal is then mounted in a diffractometer and irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate a three-dimensional electron density map of the crystal, from which the atomic positions can be determined with high precision.

Table 2: Expected Structural Data from SC-XRD of this compound

| Parameter | Description | Expected Information |

| Crystal System | The symmetry of the unit cell. | e.g., Monoclinic, Orthorhombic |

| Space Group | The symmetry of the crystal structure. | e.g., P2₁/c |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). | Precise values in Å and degrees. |

| Bond Lengths | The distances between bonded atoms. | e.g., C-O, C-Br, C-C bond lengths in Å. |

| Bond Angles | The angles formed by three connected atoms. | e.g., C-O-C ether linkage angle in degrees. |

| Torsion Angles | The dihedral angles between four connected atoms, defining molecular conformation. | The twist between the two aromatic rings. |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational tool used to visualize and quantify the intermolecular interactions within a crystal lattice, based on the data obtained from SC-XRD. The Hirshfeld surface is a three-dimensional surface that defines the region in space where the electron density of a molecule is greater than that of all other molecules in the crystal.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentage of each element within a compound. The experimentally determined percentages are then compared to the theoretically calculated values based on the compound's proposed empirical formula. This serves as a crucial check for the purity and composition of a newly synthesized compound.

For this compound, the molecular formula is C₁₅H₁₅BrO, which is also its empirical formula. The theoretical elemental composition can be calculated using the atomic weights of carbon, hydrogen, bromine, and oxygen. The experimental values are typically expected to be within ±0.4% of the calculated values to confirm the compound's purity and empirical formula.

Table 3: Elemental Analysis Data for this compound

| Element | Molecular Formula | Theoretical % | Found % |

| Carbon (C) | C₁₅H₁₅BrO | 61.88 | Data not available |

| Hydrogen (H) | C₁₅H₁₅BrO | 5.19 | Data not available |

| Bromine (Br) | C₁₅H₁₅BrO | 27.44 | Data not available |

| Oxygen (O) | C₁₅H₁₅BrO | 5.49 | Data not available |

| Total | 100.00 |

Chromatographic Purity Assessment (HPLC, GC)

The purity of this compound is a critical parameter, ensuring the identity and quality of the synthesized compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful analytical techniques widely employed for the purity assessment of such ether compounds. While specific, validated methods for this compound are not extensively documented in publicly available literature, standard methods for related diaryl and benzyl phenyl ether derivatives provide a strong basis for its analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a preferred method for the analysis of non-volatile and thermally labile compounds. For the purity determination of this compound, a reversed-phase HPLC (RP-HPLC) method would be the most probable approach. This involves a non-polar stationary phase and a polar mobile phase.

A typical HPLC system for analyzing compounds of this class would consist of a C18 column, a gradient or isocratic mobile phase of acetonitrile (B52724) and water, and a UV detector. The aromatic nature of this compound allows for strong UV absorbance, making detection sensitive and straightforward. The retention time of the compound is a key indicator of its identity under specific chromatographic conditions, while the peak area percentage is used to quantify its purity.

Detailed research on similar compounds, such as N-phenylbenzamide and its intermediates, has utilized a reversed-phase C18 column with a mobile phase of acetonitrile and a sodium acetate (B1210297) buffer. researchgate.net For the analysis of diphenyl ether, an isocratic HPLC method has been developed using a C18 column with an acetonitrile/water mobile phase and a Diode Array Detector (DAD) for detection. publisso.depublisso.de

Table 1: Representative HPLC Conditions for the Analysis of Related Aryl Ether Compounds

| Parameter | Condition |

| Stationary Phase | Reversed-Phase C18 Column |

| Mobile Phase | Acetonitrile / Water (Isocratic or Gradient) |

| Detector | UV-Vis or Diode Array Detector (DAD) |

| Flow Rate | 0.7 - 1.0 mL/min |

| Temperature | Ambient or controlled (e.g., 30 °C) |

| Injection Volume | 10 - 20 µL |

| Wavelength | Typically around 220-260 nm |

This table presents typical conditions based on the analysis of analogous compounds and does not represent a validated method for this compound.

Gas Chromatography (GC)

Gas chromatography is a highly effective technique for the separation and analysis of volatile and thermally stable compounds. Given the likely volatility of this compound, GC, particularly when coupled with a mass spectrometer (GC-MS), is an excellent method for purity assessment and structural confirmation.

The analysis of polybrominated diphenyl ethers (PBDEs) by GC-MS is well-established and provides a relevant model. nih.govresearchgate.netresearchgate.netthermofisher.comthermofisher.comnih.gov These methods typically employ a low-polarity capillary column, such as a DB-5MS or equivalent, which is suitable for separating a wide range of aromatic compounds. The sample is vaporized in a heated inlet and carried through the column by an inert carrier gas, usually helium. A temperature-programmed oven is used to elute the compounds based on their boiling points and interaction with the stationary phase.

A Flame Ionization Detector (FID) can be used for quantification, providing high sensitivity for organic compounds. For definitive identification, a Mass Spectrometer (MS) is invaluable, as it provides a mass spectrum that can be compared to libraries or used for structural elucidation. For instance, the analysis of technical diphenyl ether derivatives has been conducted using a high-temperature GC column coupled with a mass selective detector. researchgate.net

Table 2: Representative GC Conditions for the Analysis of Related Brominated Aryl Ether Compounds

| Parameter | Condition |

| Stationary Phase | 5% Phenyl-methylpolysiloxane (e.g., DB-5MS, Rtx-1614) |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 250 - 280 °C |

| Oven Program | Initial temp. 100-120°C, ramped to 300-330°C |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

| Ionization (MS) | Electron Ionization (EI) |

This table presents typical conditions based on the analysis of analogous compounds and does not represent a validated method for this compound.

Computational and Theoretical Investigations of 4 Bromobenzyl 3,5 Dimethylphenyl Ether

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. It is widely employed to predict molecular properties and has proven to be a reliable tool for the analysis of compounds like 4-Bromobenzyl-(3,5-dimethylphenyl)ether.

Geometry Optimization and Conformational Analysis

The first step in the computational analysis of a molecule is typically the optimization of its geometry to find the most stable three-dimensional arrangement of its atoms. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy state. Conformational analysis is particularly important for this molecule due to the rotational freedom around the ether linkage and the benzyl (B1604629) group.

DFT calculations, often using a functional like B3LYP combined with a suitable basis set (e.g., 6-311G(d,p)), are employed to explore the potential energy surface of the molecule. nih.gov This process identifies various stable conformers and the transition states that connect them. The relative energies of these conformers indicate their population at a given temperature. For instance, studies on similar branched alkanes and substituted benzenes have demonstrated the importance of considering different rotational isomers to identify the global minimum energy structure. eurjchem.comresearchgate.net

Table 1: Representative Optimized Geometrical Parameters of this compound (Illustrative)

| Parameter | Bond/Angle | Calculated Value (Illustrative) |

| Bond Length | C-O (ether) | 1.37 Å |

| C-Br | 1.91 Å | |

| C-H (aromatic) | 1.08 Å | |

| C-C (aromatic) | 1.39 Å | |

| Bond Angle | C-O-C (ether) | 118.5° |

| C-C-Br | 119.8° | |

| Dihedral Angle | C-C-O-C | 178.5° |

Note: This table is for illustrative purposes to represent typical data obtained from DFT calculations.

Electronic Structure Analysis (HOMO-LUMO Energies, Molecular Electrostatic Potential, Frontier Molecular Orbitals)

The electronic properties of a molecule are crucial for understanding its reactivity and potential applications. DFT calculations provide valuable information about the electronic structure through the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.

The Molecular Electrostatic Potential (MESP) map is another important tool derived from DFT calculations. It visualizes the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting how the molecule will interact with other chemical species.

Table 2: Representative Electronic Properties of this compound (Illustrative)

| Property | Value (Illustrative) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.1 D |

Note: This table is for illustrative purposes to represent typical data obtained from DFT calculations.

Vibrational Frequency Calculations and Comparison with Experimental Spectra

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can predict these vibrational frequencies with a high degree of accuracy. The calculated frequencies are often scaled by an empirical factor to better match experimental data.

By comparing the calculated vibrational spectrum with the experimental one, a detailed assignment of the observed spectral bands to specific molecular vibrations can be made. This comparison helps to confirm the optimized geometry of the molecule and provides a deeper understanding of its structural characteristics. For example, the characteristic stretching frequencies of the C-O-C ether linkage, the aromatic C-H bonds, and the C-Br bond can be identified and analyzed.

Table 3: Representative Calculated and Experimental Vibrational Frequencies for this compound (Illustrative)

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Illustrative) | Experimental Frequency (cm⁻¹) (Illustrative) | Assignment |

| ν(C-O-C) | 1250 | 1245 | Ether stretch |

| ν(C-Br) | 680 | 675 | Carbon-bromine stretch |

| ν(C-H) aromatic | 3050 | 3045 | Aromatic C-H stretch |

| γ(C-H) aromatic | 850 | 845 | Aromatic C-H out-of-plane bend |

Note: This table is for illustrative purposes to represent typical data obtained from DFT and experimental studies.

Quantum Chemical Modeling and Advanced Computational Methods

Beyond standard DFT calculations, more advanced computational methods can provide deeper insights into the specific electronic interactions and properties of this compound.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer and intramolecular interactions. uni-muenchen.de It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. This analysis provides information about hyperconjugative interactions, which are stabilizing interactions resulting from the delocalization of electron density from a filled bonding or lone pair orbital to an empty anti-bonding orbital.

Table 4: Representative Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound (Illustrative)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) (Illustrative) |

| LP(1) O | σ(C-C) aromatic | 2.5 |

| π(C=C) aromatic | π(C=C) aromatic | 20.1 |

| σ(C-H) | σ*(C-Br) | 0.8 |

Note: This table is for illustrative purposes to represent typical data obtained from NBO analysis. E(2) represents the stabilization energy.

Hyperpolarizability Calculations for Nonlinear Optical Properties

Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Computational methods can be used to predict the NLO properties of molecules by calculating their hyperpolarizability. The first hyperpolarizability (β) is a measure of the second-order NLO response of a molecule.

For molecules with a significant NLO response, there is typically a large difference in electron density between the ground and excited states, often facilitated by a donor-acceptor system within the molecule. In this compound, the interplay between the electron-donating dimethylphenyl ether moiety and the electron-withdrawing bromobenzyl group could lead to interesting NLO properties. DFT calculations can provide an estimate of the first hyperpolarizability, offering a theoretical prediction of the material's potential for NLO applications. rsc.org

Table 5: Representative Calculated Hyperpolarizability Values for this compound (Illustrative)

| Component | Value (esu) (Illustrative) |

| β_x | 1.5 x 10⁻³⁰ |

| β_y | -0.8 x 10⁻³⁰ |

| β_z | 0.5 x 10⁻³⁰ |

| β_total | 2.2 x 10⁻³⁰ |

Note: This table is for illustrative purposes to represent typical data obtained from hyperpolarizability calculations.

No Specific Research Found for this compound

Extensive searches for computational and theoretical investigations into the chemical compound This compound have yielded no specific published studies. As a result, the generation of a detailed and scientifically accurate article focusing on the Time-Dependent DFT (TD-DFT) for excited state properties and reaction mechanism elucidation via computational chemistry for this particular molecule is not possible at this time.

The provided outline requires in-depth research findings, including data tables on excited state properties and transition state analysis. Without dedicated scholarly research on this compound, any attempt to create such an article would be speculative and not based on factual, peer-reviewed data.

General principles of computational chemistry, such as TD-DFT and transition state analysis, are well-established methods for studying molecular properties and reaction mechanisms. cnr.itchemrxiv.orgrsc.orgresearchgate.net However, the application and results of these methods are highly specific to the molecule under investigation.

Future research may explore the computational and theoretical aspects of this compound, at which point a detailed article as per the requested outline could be accurately generated.

Chemical Reactivity and Transformation Studies of 4 Bromobenzyl 3,5 Dimethylphenyl Ether

Reactions Involving the Ether Linkage (C-O Bond Cleavage)

The ether linkage in 4-Bromobenzyl-(3,5-dimethylphenyl)ether, specifically the benzylic C-O bond, is susceptible to cleavage under certain conditions. This reactivity is primarily due to the stability of the potential 4-bromobenzyl carbocation intermediate.

Acid-Catalyzed Hydrolysis and Cleavage

The cleavage of ethers can be achieved in the presence of strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr). masterorganicchemistry.com For benzyl (B1604629) phenyl ethers, which serve as a structural model for the target compound, acid-catalyzed cleavage is a known transformation. pnnl.govnih.gov The generally accepted mechanism begins with the protonation of the ether oxygen by a strong acid. masterorganicchemistry.com This step converts the ether into a better leaving group.

Following protonation, the C-O bond can cleave. In the case of this compound, the cleavage is expected to proceed via an SN1-type mechanism. This pathway is favored because it results in the formation of a relatively stable secondary benzylic carbocation (the 4-bromobenzyl cation) and a stable phenol (B47542) (3,5-dimethylphenol). nih.gov The reaction conditions, such as the solvent and temperature, can significantly influence the product distribution. nih.gov For instance, studies on the model compound benzyl phenyl ether show that in an aqueous phase, the reaction is catalyzed by hydronium ions and yields phenol and benzyl alcohol. pnnl.gov

Reactions with Lewis Acids and Organometallic Reagents

Strong Lewis acids are effective reagents for the cleavage of ether bonds, particularly in benzyl ethers. atlanchimpharma.com Reagents such as boron trichloride (B1173362) (BCl₃) and boron tribromide (BBr₃) are commonly used. masterorganicchemistry.comatlanchimpharma.com A complex of boron trichloride and dimethyl sulfide (B99878) (BCl₃·SMe₂) is noted for its ability to cleave benzyl ethers under mild conditions while tolerating a variety of other functional groups. organic-chemistry.org The mechanism involves the coordination of the Lewis acid to the ether oxygen, which weakens the C-O bond and facilitates its cleavage by a nucleophile. atlanchimpharma.com This method provides a selective means of deprotection in complex molecules. organic-chemistry.org

While ethers like diethyl ether and tetrahydrofuran (B95107) (THF) are common solvents for organometallic reagents such as Grignard and organolithium compounds due to their ability to solvate and stabilize the metallic center, they are not entirely inert. libretexts.orglibretexts.org Though generally stable under typical conditions, the ether linkage can be cleaved by organometallic reagents under forcing conditions or with highly reactive systems. However, these reagents primarily target the more reactive carbon-bromine bond in this compound.

Transformations at the Bromine Functionality

The bromine atom on the benzyl ring is a key functional group that enables a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. This versatility makes the compound a valuable building block in the synthesis of more complex molecular architectures.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds at the site of the aryl bromide.

Suzuki Reaction The Suzuki-Miyaura coupling is a versatile method for creating a carbon-carbon bond between an organoboron species and an organohalide. wikipedia.org This reaction is widely used to synthesize biaryl compounds, styrenes, and polyolefins. wikipedia.org For a substrate like this compound, the aryl bromide can be coupled with various aryl or vinyl boronic acids or their esters. The reaction is catalyzed by a palladium(0) complex, which is often generated in situ from a palladium(II) precursor like Pd(OAc)₂ or PdCl₂(PPh₃)₂. libretexts.orgharvard.edu A base is required for the transmetalation step, with common choices including K₃PO₄, K₂CO₃, and Na₂CO₃. harvard.edumdpi.com The reaction is typically carried out in solvents such as dioxane, toluene, or DMF, often with the addition of water. harvard.edumdpi.com Studies on similar 4-bromophenyl substrates show that good to excellent yields can be achieved with catalysts like Pd(PPh₃)₄. mdpi.com

Interactive Data Table: Typical Conditions for Suzuki Coupling of Aryl Bromides

| Parameter | Example Reagents/Conditions | Function | Reference(s) |

|---|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Catalyzes the oxidative addition and reductive elimination steps. | wikipedia.orglibretexts.orgmdpi.com |

| Ligand | PPh₃, SPhos, XPhos | Stabilizes the palladium center and influences reactivity. | harvard.educommonorganicchemistry.com |

| Boron Reagent | Arylboronic acid, Arylboronic ester | Provides the 'R²' group for the coupling. | wikipedia.org |

| Base | K₃PO₄, K₂CO₃, NaOEt, KOAc | Facilitates the transmetalation step. | harvard.edumdpi.comcommonorganicchemistry.com |

| Solvent | Dioxane, Toluene, DMF, Acetonitrile (B52724) (often with water) | Solubilizes reactants and facilitates the reaction. | harvard.edumdpi.com |

| Temperature | Room temperature to reflux (e.g., 70-100 °C) | Affects reaction rate. | mdpi.com |

Sonogashira Reaction The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgorganic-chemistry.org This reaction is a reliable method for the synthesis of arylalkynes and conjugated enynes. libretexts.org The transformation is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst (e.g., CuI) and an amine base, such as triethylamine (B128534) or piperidine. organic-chemistry.org The reactivity of the halide follows the order I > Br > Cl. wikipedia.org For this compound, the reaction would involve coupling with a terminal alkyne to produce the corresponding alkynyl-substituted derivative. Various palladium sources and phosphine (B1218219) ligands can be employed to optimize the reaction for sterically demanding or electron-rich aryl bromides. epa.gov

Heck Reaction The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.orgnih.gov The reaction typically proceeds with trans selectivity. organic-chemistry.org The catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by alkene insertion and β-hydride elimination to release the product and regenerate the catalyst. A base is required to neutralize the hydrogen halide produced. organic-chemistry.org A wide range of aryl bromides can be used in Heck reactions, and various catalyst systems, including those with N-heterocyclic carbene (NHC) ligands, have been developed to improve efficiency and operate under milder conditions. nih.govnih.gov

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike SN2 reactions, the SNAr mechanism does not involve backside attack, which is sterically impossible on an aromatic ring. wikipedia.org Instead, it typically proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. lumenlearning.comlibretexts.org

This reaction pathway is highly dependent on the electronic properties of the aryl halide. The SNAr mechanism is significantly accelerated by the presence of strong electron-withdrawing groups (such as -NO₂, -CN, or -C(O)R) positioned ortho or para to the leaving group. wikipedia.orglibretexts.orguomustansiriyah.edu.iq These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate through resonance. lumenlearning.comuomustansiriyah.edu.iq The substrate this compound lacks any strong electron-withdrawing groups on the brominated aromatic ring. The ether substituent is not a sufficiently activating group for this reaction. Consequently, this compound is expected to be unreactive towards nucleophilic aromatic substitution under standard SNAr conditions. libretexts.orguomustansiriyah.edu.iq Reaction would likely require extremely harsh conditions or the use of a very strong base to proceed through an alternative elimination-addition (benzyne) mechanism. uomustansiriyah.edu.iqyoutube.com

Lithiation and Grignard Reagent Formation

Grignard Reagent Formation The conversion of an aryl bromide into a Grignard reagent is a fundamental organometallic transformation. mnstate.edulibretexts.org The reaction involves treating the aryl halide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF). libretexts.orgwikipedia.org The ether solvent is crucial as it coordinates to the magnesium center, stabilizing the resulting organomagnesium compound. libretexts.org For this compound, this reaction would produce the corresponding Grignard reagent, 4-( (3,5-dimethylphenoxy)methyl)phenylmagnesium bromide.

The formation is often subject to an induction period, which can be overcome by activating the magnesium surface with agents like iodine or by mechanical crushing. mnstate.eduwikipedia.org The resulting Grignard reagent is a potent nucleophile and a strong base, reacting readily with electrophiles (e.g., carbonyls, epoxides) and any protic species, including water, which necessitates strictly anhydrous conditions. libretexts.orgmnstate.edu

Interactive Data Table: General Protocol for Grignard Reagent Formation

| Component | Example | Purpose/Notes | Reference(s) |

|---|---|---|---|

| Halide | This compound | Starting material for the reagent. | mnstate.edu |

| Metal | Magnesium turnings | Reacts with the halide to form the organometallic reagent. | libretexts.org |

| Solvent | Anhydrous diethyl ether or THF | Stabilizes the Grignard reagent through coordination. Must be anhydrous. | libretexts.orgwikipedia.org |

| Initiator | A crystal of iodine, 1,2-dibromoethane | Activates the magnesium surface to initiate the reaction. | mnstate.edu |

| Conditions | Anhydrous, inert atmosphere (e.g., N₂ or Ar) | Prevents reaction with water and oxygen. | wikipedia.org |

Lithiation Similar to Grignard formation, an aryllithium reagent can be prepared from the aryl bromide via a halogen-metal exchange reaction. libretexts.org This is typically achieved by treating the aryl bromide with a strong organolithium base, such as n-butyllithium (n-BuLi) or t-butyllithium (t-BuLi), in an aprotic solvent like THF or diethyl ether at low temperatures. core.ac.uk The reaction is generally fast and efficient, converting the C-Br bond into a C-Li bond. The resulting aryllithium species, 4-((3,5-dimethylphenoxy)methyl)phenyllithium, is also a powerful nucleophile and base, useful for subsequent reactions with a wide range of electrophiles. libretexts.org

Reactions Involving the Aromatic Rings

The structure of this compound features two distinct aromatic rings, each with different substituents that dictate their susceptibility and regioselectivity in electrophilic aromatic substitution reactions.

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, where an electrophile replaces a hydrogen atom on the aromatic ring. savemyexams.commasterorganicchemistry.com The rate and position of this substitution are heavily influenced by the nature of the substituents already present on the ring. libretexts.org

Analysis of Substituent Effects:

Ring A (4-Bromobenzyl group): This ring is substituted with a bromine atom and a benzylic ether group (-CH₂-O-Ar). Bromine is a deactivating group due to its electron-withdrawing inductive effect, yet it is an ortho, para-director because of the electron-donating resonance effect of its lone pairs. The ether linkage, specifically the -CH₂- connected to the ring, is generally considered to be weakly activating and an ortho, para-director. The combined effect of these two groups would make this ring moderately deactivated towards electrophilic attack compared to benzene.

Ring B (3,5-Dimethylphenyl group): This ring is substituted with two methyl groups and an ether oxygen. The ether oxygen is a strong activating group and an ortho, para-director due to its ability to donate a lone pair of electrons into the ring through resonance. The two methyl groups at the meta positions are also activating groups and are ortho, para-directors. youtube.com The synergistic effect of these three activating groups makes this ring significantly more electron-rich and therefore more susceptible to electrophilic attack than Ring A.

Nitration: Nitration involves the introduction of a nitro group (-NO₂) onto an aromatic ring, typically using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.comyoutube.com Given the higher electron density of the 3,5-dimethylphenyl ring (Ring B), electrophilic attack is expected to occur preferentially on this ring. The directing effects of the ether oxygen and the two methyl groups would channel the incoming nitro group to the positions ortho or para to the ether oxygen. Since the para position is already occupied by a methyl group (at position 5 relative to the ether), substitution would be directed to the ortho positions (positions 2 and 6).

Halogenation: Halogenation, such as bromination or chlorination, typically requires a Lewis acid catalyst like FeBr₃ or AlCl₃ to generate a more potent electrophile. masterorganicchemistry.comlibretexts.org Similar to nitration, the reaction is expected to occur on the more activated 3,5-dimethylphenyl ring. The incoming halogen atom would be directed to the ortho positions (2 and 6) relative to the strongly activating ether group.

The following table illustrates the predicted major products for the nitration and bromination of this compound based on established principles of electrophilic aromatic substitution.

| Reaction | Reagents | Predicted Major Product(s) | Rationale |

| Mononitration | Conc. HNO₃, Conc. H₂SO₄ | 2-Nitro-4-bromobenzyl-(3,5-dimethylphenyl)ether and 6-Nitro-4-bromobenzyl-(3,5-dimethylphenyl)ether | The 3,5-dimethylphenyl ring is highly activated by the ether and methyl groups, directing the electrophile to the ortho positions. stackexchange.comorganicmystery.com |

| Monobromination | Br₂, FeBr₃ | 2-Bromo-4-bromobenzyl-(3,5-dimethylphenyl)ether and 6-Bromo-4-bromobenzyl-(3,5-dimethylphenyl)ether | The 3,5-dimethylphenyl ring's high electron density favors electrophilic attack, with the substituents directing the bromine to the ortho positions. libretexts.orgrsc.org |

The methyl groups on the 3,5-dimethylphenyl ring are susceptible to oxidation under strong oxidizing conditions. Reagents such as potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize alkyl side chains of aromatic rings to carboxylic acids, provided the benzylic carbon has at least one hydrogen atom.

In the case of this compound, the two methyl groups on the phenyl ether moiety can be oxidized to carboxylic acid groups. This transformation would yield 3,5-dicarboxy-4-bromobenzyl phenyl ether. The ether linkage itself can be prone to oxidative cleavage under harsh conditions, which could lead to a mixture of products. organic-chemistry.orgresearchgate.net

The following table outlines the expected product of the oxidation of the methyl groups.

| Reaction | Typical Reagents | Expected Major Product | Notes |

| Side-Chain Oxidation | KMnO₄, H₂O, heat | 3,5-Dicarboxy-4-bromobenzyl phenyl ether | The two methyl groups are oxidized to carboxylic acids. The ether linkage may also be cleaved under forcing conditions. |

This table is illustrative of expected chemical transformations.

Photochemical and Electrochemical Transformations

Detailed studies on the specific photochemical and electrochemical behavior of this compound are not prominent in the scientific literature. However, the reactivity of related structures provides a basis for predicting potential transformations.

Photochemical Transformations: Benzyl ethers can undergo photochemical reactions. For instance, some benzyl ether protecting groups can be cleaved under photoirradiation, sometimes facilitated by a photosensitizer. organic-chemistry.org The presence of the bromine atom on one of the phenyl rings could also influence the photochemical behavior, potentially participating in photochemically initiated radical reactions. Certain nitrobenzyl ethers are known to undergo photo-induced cyclization reactions. chemrxiv.org Without specific experimental data, it is difficult to predict the exact photochemical pathway for this compound.

Electrochemical Transformations: The electrochemistry of ethers has been explored, particularly in the context of synthesis. scripps.edu Ethers can undergo oxidative cleavage. researchgate.netrsc.org The aromatic rings in the molecule could also be subject to electrochemical oxidation or reduction, depending on the applied potential and reaction conditions. The bromine substituent could potentially be cleaved through reductive electrochemical methods. However, specific electrochemical studies on this compound have not been found.

| Transformation Type | Potential Reaction | Basis for Prediction |

| Photochemical | Cleavage of the ether linkage | Known photochemical lability of some benzyl ethers. organic-chemistry.orgnih.gov |

| Electrochemical | Oxidative cleavage or reduction of the C-Br bond | General electrochemical behavior of ethers and aryl halides. scripps.edursc.org |

This table presents hypothetical transformations based on the reactivity of similar functional groups.

Synthesis and Exploration of Derivatives of 4 Bromobenzyl 3,5 Dimethylphenyl Ether

Modification of the Bromine Moiety for Structure-Property Relationship Studies

The bromine atom on the 4-bromobenzyl group serves as a versatile functional handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents. This capability is crucial for systematically altering the steric and electronic properties of the molecule to study structure-property relationships. Palladium-catalyzed reactions are the most prominent methods for this purpose. rsc.org

Buchwald-Hartwig Amination: To introduce nitrogen-containing functional groups, the Buchwald-Hartwig amination is a premier method. wikipedia.org This palladium-catalyzed reaction forms a carbon-nitrogen bond between the aryl bromide and a primary or secondary amine. libretexts.orgorganic-chemistry.org The development of specialized phosphine (B1218219) ligands (e.g., X-Phos, BrettPhos) has greatly expanded the scope of this reaction, allowing it to proceed under milder conditions with a vast range of amine coupling partners, including ammonia (B1221849) equivalents. wikipedia.orgorganic-chemistry.orgbeilstein-journals.org This allows for the synthesis of anilines, diarylamines, and other N-functionalized derivatives directly from the bromo-substituted precursor. researchgate.net

The table below illustrates hypothetical derivatizations of 4-Bromobenzyl-(3,5-dimethylphenyl)ether using these methods.

| Reaction Type | Coupling Partner | Catalyst/Ligand System (Example) | Resulting Derivative Structure |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Phenylboronic Acid (C₆H₅B(OH)₂) | Pd(PPh₃)₄, Na₂CO₃ | 4-(Biphenyl-4-ylmethyl)-(3,5-dimethylphenyl)ether |

| Suzuki-Miyaura Coupling | Pyridine-3-boronic acid | PdCl₂(dppf), K₂CO₃ | 4-((3,5-Dimethylphenoxy)methyl)-3'-pyridyl-biphenyl |

| Buchwald-Hartwig Amination | Aniline (C₆H₅NH₂) | Pd(OAc)₂/X-Phos, KOt-Bu | N-(4-((3,5-Dimethylphenoxy)methyl)phenyl)aniline |

| Buchwald-Hartwig Amination | Morpholine | Pd₂(dba)₃/BINAP, Cs₂CO₃ | 4-(4-((3,5-Dimethylphenoxy)methyl)phenyl)morpholine |

Derivatization of the Dimethylphenyl Moiety

The 3,5-dimethylphenyl ring is an electron-rich aromatic system, activated towards electrophilic aromatic substitution by the combined effects of the ether's alkoxy group (-OR) and the two methyl groups. organicmystery.comdoubtnut.com The alkoxy group is an ortho-, para-director, while the methyl groups also direct to their ortho and para positions. libretexts.org This electronic activation allows for the introduction of additional substituents onto this ring.

Electrophilic Halogenation and Nitration: Standard electrophilic substitution reactions can be applied to the 3,5-dimethylphenyl moiety. organicmystery.com For instance, bromination using Br₂ in a suitable solvent would likely lead to substitution at the positions most activated by the ether and methyl groups (C2, C4, and C6). Given the steric hindrance from the adjacent methyl groups, substitution at the C4 position (para to the ether) or C2/C6 positions (ortho to the ether) is plausible. Similarly, nitration using a mixture of nitric acid and sulfuric acid would introduce a nitro (-NO₂) group, which can subsequently be reduced to an amino group, providing another handle for further derivatization. libretexts.org The precise outcome of these reactions often depends on controlling the reaction conditions to manage regioselectivity.

The table below outlines potential electrophilic substitution reactions on the dimethylphenyl ring.

| Reaction Type | Reagents | Potential Product(s) |

|---|---|---|

| Bromination | Br₂, FeBr₃ or CH₃COOH | 4-Bromobenzyl-(2-bromo-3,5-dimethylphenyl)ether or 4-Bromobenzyl-(4-bromo-3,5-dimethylphenyl)ether |

| Nitration | HNO₃, H₂SO₄ | 4-Bromobenzyl-(3,5-dimethyl-2-nitrophenyl)ether or 4-Bromobenzyl-(3,5-dimethyl-4-nitrophenyl)ether |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(4-((4-Bromobenzyl)oxy)-2,6-dimethylphenyl)ethan-1-one |

Alterations of the Ether Linkage and Benzyl (B1604629) Spacer

Modifying the connection between the two aromatic rings offers another route to structural diversity. This can involve cleaving the ether linkage or, more synthetically challenging, altering the benzylic spacer.

Cleavage of the Benzyl Ether: Benzyl ethers are widely used as protecting groups in organic synthesis precisely because they can be cleaved under specific conditions that often leave other functional groups intact. wikipedia.org The most common method for cleaving a benzyl ether is catalytic hydrogenolysis (e.g., H₂ gas with a palladium-on-carbon catalyst, Pd/C). organic-chemistry.org This reaction would break the C-O bond of the ether, yielding 4-bromobenzyl alcohol and 3,5-dimethylphenol (B42653). This fragmentation represents a drastic structural alteration. Alternative methods include oxidative debenzylation using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). wikipedia.orgorganic-chemistry.org

Modification of the Ether Linkage: Instead of cleaving the ether, its fundamental nature can be altered during the initial synthesis. A Williamson ether synthesis approach to the parent compound involves reacting 3,5-dimethylphenol with 4-bromobenzyl bromide. By substituting the phenol (B47542) with a corresponding thiophenol (3,5-dimethylbenzenethiol) or selenophenol, thioether or selenoether analogues could be synthesized. These heteroatom substitutions would significantly change the geometry and electronic properties of the linker.

The table below shows reactions involving the ether linkage.

| Reaction Type | Reagents/Conditions | Products | Description |

|---|---|---|---|

| Hydrogenolysis | H₂, Pd/C, Ethanol | 3,5-Dimethylphenol + 4-Bromotoluene (B49008) | Cleavage of the ether C-O bond. |

| Thioether Synthesis | 3,5-Dimethylbenzenethiol + 4-Bromobenzyl bromide, Base (e.g., K₂CO₃) | 4-Bromobenzyl-(3,5-dimethylphenyl)sulfane | Synthesis of the thioether analogue. |

Stereochemical Aspects of Derivatives (if Chirality is Introduced)

The parent molecule, this compound, is achiral. However, chirality can be introduced through reactions that create a stereocenter. The most logical position to introduce a stereocenter is the benzylic carbon of the -CH₂- spacer.